

L-Moses probe quality chemicalprobes.org review

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **L-Moses**

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L-Moses Probe Summary and Comparison

The table below summarizes the key characteristics of **L-Moses** and compares it with its main alternative, GSK4027, based on expert reviews [1].

Feature	L-Moses	GSK4027 (Alternative)
Primary Target	PCAF (KAT2B) & GCN5 (KAT2A) bromodomains [1] [2]	PCAF/GCN5 bromodomains [1]
Potency (In Vitro)	$K_D = 48$ nM (PCAF, BROMOscan) [1] [2]; $K_i = 47$ nM (PCAF, HTRF) [1] [2]	Potent (specific values not provided in reviews) [1]
Cellular Potency	$IC_{50} = 220$ nM - 1.2 μ M (NanoBRET, varies by construct) [1] [2]	Better cellular potency profile [1]
Selectivity	Highly selective across bromodomain family (48/48 tested) [1] [2]. Off-targets: Opioid receptors & 5-HT transporter [2].	Greater confidence in selective on-target action in cells [1]
Cellular Activity	Confirmed via NanoBRET and target pull-down [1] [2]	Robust cellular activity [1]

Feature	L-Moses	GSK4027 (Alternative)
Key Limitations	Cellular potency significantly weaker than GSK4027; selectivity against non-bromodomain targets less characterized [1]	Presented as the best-in-class probe for PCAF/GCN5 in one review [1]
Expert Consensus	A useful tool for probing PCAF/GCN5 bromodomain function [1]	Currently represents the best probe for PCAF-Brd/GCN5 [1]

Experimental Data & Validation

The quality of **L-Moses** is supported by data from multiple orthogonal assays.

In Vitro Validation

L-Moses was validated through several biophysical and biochemical techniques to confirm its binding to the target bromodomains [1] [2].

- **Assay Type:** BROMOscan (competitive binding assay)
- **Target:** PCAF bromodomain
- **Result:** $K_D = 48$ nM [1] [2]
- **Assay Type:** HTRF binding competition assay
- **Target:** PCAF bromodomain
- **Result:** $K_i = 47$ nM [1] [2]
- **Assay Type:** Isothermal Titration Calorimetry (ITC)
- **Target:** PCAF bromodomain
- **Result:** $K_D = 126$ nM [1] [2]

Selectivity Assessment

A key strength of **L-Moses** is its high selectivity within the bromodomain family.

- **Bromodomain Panel:** In a selectivity panel of 48 human bromodomains, **L-Moses** showed activity only against its intended targets, PCAF and GCN5 [1] [2].

- **Non-Bromodomain Off-Targets:** In a panel of 130 other targets (GPCRs, etc.), **L-Moses** showed binding only to opioid receptors (μ , OPRL1, kappa) and the 5-HT transporter [2].

Cellular Target Engagement

The probe's ability to engage its target in a live-cell environment was confirmed using the NanoBRET assay [1] [2].

- **Assay Principle:** Measures displacement of a NanoLuc-tagged PCAF bromodomain from a Halo-tagged histone H3.3 in HEK293 cells.
- **Result:** IC_{50} values ranged from 220 nM (using a truncated bromodomain) to 1.2 μ M (using full-length PCAF protein) [2].

Experimental Protocol Overview

For key experiments cited, here are the summarized methodological details.

NanoBRET Target Engagement Assay [2]

This protocol assesses cellular permeability and target binding.

- **Cell Line:** HEK293 cells.
- **Transfection:** Cells are transfected with plasmids for NanoLuc-tagged PCAF (full-length or bromodomain construct) and Halo-tagged histone H3.3.
- **Compound Treatment:** Cells are treated with a titration of **L-Moses**.
- **BRET Measurement:** The NanoBRET signal is measured after adding the HaloTag substrate. A decrease in signal indicates displacement of the PCAF bromodomain from histones by **L-Moses**.
- **Data Analysis:** IC_{50} values are calculated from the concentration-response curve.

BROMOscan Selectivity Assay [1]

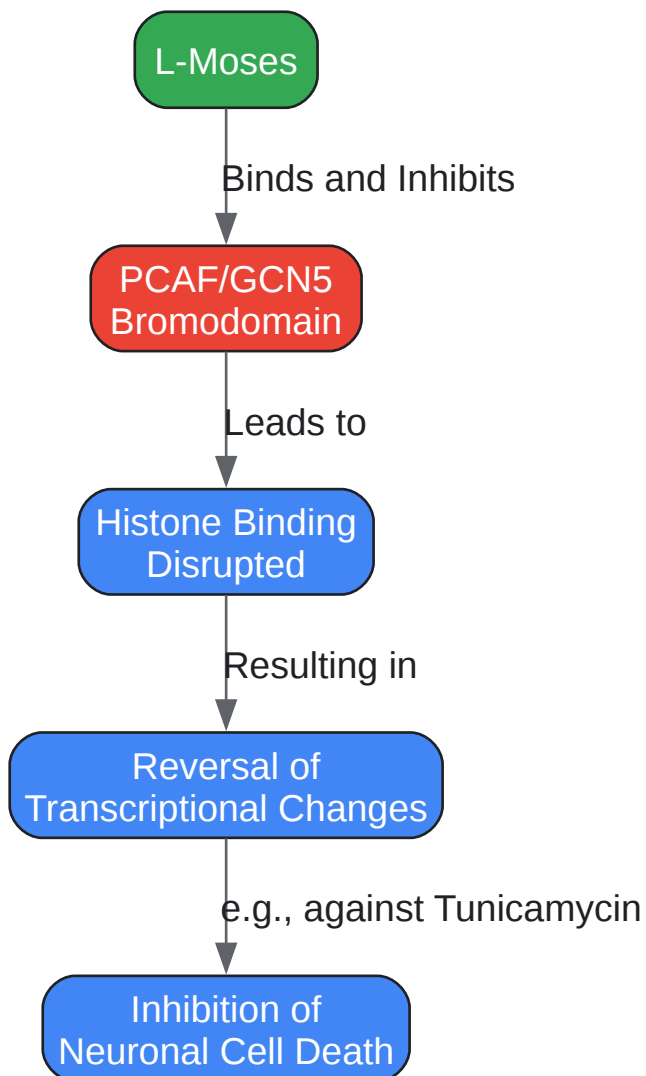
This standardized assay evaluates binding affinity and selectivity across a wide panel of bromodomains.

- **Principle:** A competition binding assay where **L-Moses** competes with a immobilized pan-bromodomain ligand for binding to various bromodomain proteins.

- **Procedure:** The target bromodomains are incubated with **L-Moses** and the tracer compound.
- **Detection:** Binding is quantified, and data is reported as a dissociation constant (K_D).

Logical Pathway of L-Moses Action

The following diagram illustrates the proposed mechanism of action for **L-Moses** based on the experimental data.



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Key Considerations for Use

- **Use the Appropriate Control:** The **D-Moses** enantiomer is recommended as a negative control to help confirm that observed cellular phenotypes are due to specific target engagement [1] [2].
- **Cellular Potency Awareness:** Be mindful that the effective cellular concentration may be in the low micromolar range for some full-length protein contexts [1].
- **Target Distinction: L-Moses** inhibits both PCAF and GCN5 bromodomains, making it difficult to distinguish the specific role of each protein in a biological process [1].

The consensus from the Chemical Probes Portal is that **L-Moses is a validated and useful chemical probe** [1]. However, for new studies requiring the highest confidence in cellular target engagement, the alternative probe **GSK4027 may be a more robust choice** [1].

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References

1. Probe L-Moses [chemicalprobes.org]
2. L-Moses A chemical probe for PCAF and GCN5 ... [thesgc.org]

To cite this document: Smolecule. [L-Moses probe quality chemicalprobes.org review]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533399#l-moses-probe-quality-chemicalprobes-org-review>]

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